Propachlor-2-hydroxy

Übersicht

Beschreibung

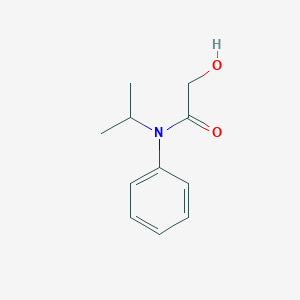

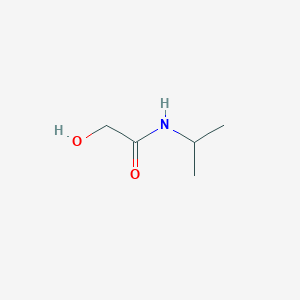

Propachlor-2-hydroxy is a metabolite of the herbicide propachlor . It is used as a reference standard in the food and beverage industry for analytical testing . The molecular formula of this compound is C11H15NO2 and it has a molecular weight of 193.24 .

Chemical Reactions Analysis

Propachlor, the parent compound of this compound, can undergo dechlorination through nucleophilic substitution by dithionite on the surface of alumina . Another study found that propachlor can be transformed by the agrochemical thiourea . These reactions might be relevant to the formation of this compound.Wissenschaftliche Forschungsanwendungen

Electro-Fenton Treatment of Propachlor

- Study: Electrochemical Removal of Propachlor from Water by Electro-Fenton Process

- Key Insights: Propachlor is effectively mineralized into carbon dioxide and water using the electro-Fenton process, a technique that generates hydroxyl radicals for oxidation.

- Authors: Gençten & Özcan (2015)

- Source: Chemosphere

- Details: Chemosphere Paper

- Study: Light-induced Degradation of Propachlor in Aqueous TiO2 Suspensions

- Key Insights: Propachlor degrades rapidly under simulated solar irradiation in TiO2 suspensions, with various aromatic intermediates identified, suggesting multiple degradation pathways.

- Authors: Konstantinou, Sakkas & Albanis (2002)

- Source: Water Research

- Details: Water Research Paper

Wirkmechanismus

Target of Action

Propachlor-2-hydroxy, also known as propachlor, is a pre-emergence herbicide used for controlling annual grasses and some broad-leaved weeds . The primary targets of propachlor are the proteins involved in cell formation and protein synthesis .

Mode of Action

Propachlor acts selectively and systemically, affecting cell formation and protein synthesis . It inhibits the synthesis of very-long-chain fatty acids (VLCFA), which leads to the inhibition of cell division . Studies have shown that propachlor’s effect on protein biosynthesis occurs prior to its effect on RNA synthesis, suggesting that its primary interaction is with protein biosynthesis .

Biochemical Pathways

The degradation of propachlor in soil bacteria involves several biochemical pathways. Two different propachlor degradation pathways have been identified in two species of soil bacteria . One pathway proceeds through the intermediate N-isopropylacetanilide, leading to the accumulation of N-isopropylaniline and isopropylamine . The other pathway involves the reduction of propachlor to 2-chloro-N-isopropylacetamide . Both pathways are inducible and result in the conversion of the carbon atoms in the propachlor ring to carbon dioxide .

Pharmacokinetics

The properties of propachlor, such as its moderate mobility in the environment , suggest that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The action of propachlor results in the complete inhibition of root elongation in plants within 16 hours of exposure .

Action Environment

The action, efficacy, and stability of propachlor can be influenced by various environmental factors. For instance, the presence of dissolved organic matter in the soil can affect the mobility behavior of propachlor . Additionally, microbial degradation is the primary mechanism of propachlor dissipation from soil , suggesting that the presence and activity of soil bacteria can significantly influence the action and environmental fate of propachlor.

Biochemische Analyse

Biochemical Properties

Propachlor-2-hydroxy plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that soil bacteria such as Acinetobacter strain BEM2 can utilize propachlor as the sole and limiting carbon source . This suggests that this compound may interact with enzymes and proteins involved in the metabolism of this bacterium.

Cellular Effects

Given that it is a derivative of propachlor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that propachlor, the parent compound, is metabolized by soil bacteria, suggesting that this compound may also undergo degradation over time .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

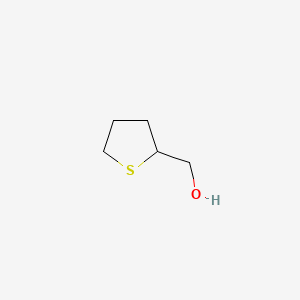

IUPAC Name |

2-hydroxy-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCYTBWTKRHMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

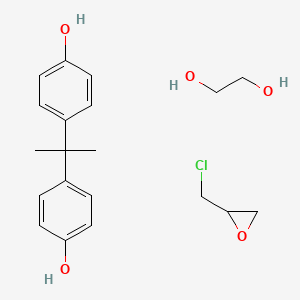

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)